molecular formula C18H25N5O3S B2562185 4-((4-(1H-pyrazol-1-yl)phenylsulfonamido)methyl)-N,N-dimethylpiperidine-1-carboxamide CAS No. 2034460-48-3

4-((4-(1H-pyrazol-1-yl)phenylsulfonamido)methyl)-N,N-dimethylpiperidine-1-carboxamide

Cat. No. B2562185
CAS RN: 2034460-48-3
M. Wt: 391.49
InChI Key: AEXOBIXMOKYZOE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-((4-(1H-pyrazol-1-yl)phenylsulfonamido)methyl)-N,N-dimethylpiperidine-1-carboxamide is a useful research compound. Its molecular formula is C18H25N5O3S and its molecular weight is 391.49. The purity is usually 95%.
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Scientific Research Applications

Antileishmanial Activity

Leishmaniasis, a neglected tropical disease, causes significant morbidity and mortality worldwide. The compound has been investigated for its antileishmanial potential. Experimental data revealed an active profile against both Leishmania infantum and Leishmania amazonensis. Notably, some derivatives exhibited efficacy comparable to pentamidine (a standard antileishmanial drug) but with lower cytotoxicity .

Molecular Modeling and Interaction

Molecular modeling studies have explored the electronic regions, orientation, and lipophilicity of these derivatives. By understanding their interaction with the parasitic target, researchers aim to optimize their efficacy. These compounds serve as promising prototypes for designing novel molecules against L. infantum and L. amazonensis .

Mechanism of Action

Exploring how these derivatives interact with the parasite at the molecular level provides insights into their mechanism of action. This knowledge informs drug design and optimization.

properties

IUPAC Name

N,N-dimethyl-4-[[(4-pyrazol-1-ylphenyl)sulfonylamino]methyl]piperidine-1-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H25N5O3S/c1-21(2)18(24)22-12-8-15(9-13-22)14-20-27(25,26)17-6-4-16(5-7-17)23-11-3-10-19-23/h3-7,10-11,15,20H,8-9,12-14H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AEXOBIXMOKYZOE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C(=O)N1CCC(CC1)CNS(=O)(=O)C2=CC=C(C=C2)N3C=CC=N3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H25N5O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

391.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-((4-(1H-pyrazol-1-yl)phenylsulfonamido)methyl)-N,N-dimethylpiperidine-1-carboxamide

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